5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
Description
Historical Development of 1,2,4-Triazole-3-Thiol Derivatives
The development of 1,2,4-triazole-3-thiol derivatives represents a significant milestone in heterocyclic chemistry, with their discovery tracing back to fundamental research in azole chemistry. These compounds emerged from systematic investigations into five-membered nitrogen-containing heterocycles, where researchers recognized the unique properties conferred by the triazole ring system combined with thiol functionality. The 1,2,4-triazole core structure exhibits distinctive characteristics, being planar with carbon-nitrogen and nitrogen-nitrogen distances falling within a narrow range of 136-132 picometers, consistent with aromatic character. This structural foundation provided the basis for subsequent derivatization efforts that led to the development of more complex triazole-thiol systems.
Early synthetic approaches to 1,2,4-triazole-3-thiol derivatives relied on established cyclization methodologies, particularly the ring closure of thiosemicarbazides under alkaline conditions. This well-established synthetic route became fundamental to the preparation of substituted triazole-thiol compounds, with researchers achieving yields ranging from 62-79% for various derivatives. The development of these synthetic methodologies enabled the systematic exploration of structure-activity relationships within this chemical class. Subsequent advances in synthetic chemistry introduced alternative preparation methods, including the reaction of potassium dithiocarbazates with hydrazine hydrate under reflux conditions, which provided access to amino-substituted triazole-thiols with improved yields of approximately 45%.
The historical progression of triazole-thiol chemistry has been marked by continuous refinement of synthetic methodologies and expanding applications. Modern synthetic approaches have incorporated ultrasound-assisted methods, which offer advantages in terms of reaction efficiency and reduced reaction times. These developments have enabled researchers to access diverse structural variations while maintaining high yields and procedural efficiency. The evolution of synthetic strategies has paralleled growing recognition of the biological and pharmaceutical potential of triazole-thiol derivatives, leading to their incorporation into various therapeutic agents and research compounds.
Significance of Thieno[2,3-b]pyridine Moiety in Heterocyclic Chemistry
The thieno[2,3-b]pyridine structural unit represents a sophisticated fusion of thiophene and pyridine ring systems, creating a bicyclic framework with unique electronic and chemical properties. This heterocyclic system features a five-membered thiophene ring containing sulfur fused with a six-membered pyridine ring containing nitrogen, resulting in a compound that typically appears as a colorless to pale yellow solid with pronounced aromatic character. The presence of the nitrogen atom in the pyridine ring confers potential basicity and enables coordination with metal ions, making thieno[2,3-b]pyridine derivatives particularly valuable in coordination chemistry and catalysis applications.
The electronic properties of the thieno[2,3-b]pyridine moiety have attracted considerable attention in materials science and organic electronics research. The fused ring system exhibits interesting electronic characteristics that can be exploited in the development of advanced materials with specific optical and electronic properties. These properties arise from the extended conjugation within the bicyclic framework and the electronic contributions of both the sulfur and nitrogen heteroatoms. Research has demonstrated that thieno[2,3-b]pyridine derivatives can serve as building blocks for more complex molecular architectures with tailored electronic properties.
Recent investigations have revealed the significant biological activity potential of thieno[2,3-b]pyridine derivatives, particularly in pharmaceutical applications. Studies have shown that compounds incorporating this structural motif can exhibit potent anticancer activity, with mechanisms involving phospholipase C inhibition and effects on cellular metabolism. The family of thieno[2,3-b]pyridines has been identified as effective anticancer compounds against various cancer types, demonstrating their versatility as therapeutic agents. These findings have established the thieno[2,3-b]pyridine moiety as a privileged scaffold in medicinal chemistry, warranting continued exploration of its therapeutic potential.
The synthetic accessibility of thieno[2,3-b]pyridine derivatives has been enhanced through the development of multistep synthesis protocols suitable for laboratory-scale preparation. These synthetic approaches typically involve several sequential transformations that allow for systematic modification of the basic thieno[2,3-b]pyridine framework. The availability of reliable synthetic methodologies has facilitated the preparation of diverse derivatives for structure-activity relationship studies and the exploration of new applications in various research fields.
Relevance of 2,3-Dimethylphenyl Substituent in Triazole Chemistry
The incorporation of 2,3-dimethylphenyl substituents into triazole frameworks represents a strategic approach to modulating the physicochemical and biological properties of heterocyclic compounds. The 2,3-dimethylphenyl group, with molecular formula C10H11N3 and molecular weight 173.21, introduces specific steric and electronic effects that can significantly influence the overall behavior of triazole derivatives. The positioning of methyl groups at the 2 and 3 positions of the phenyl ring creates a unique substitution pattern that affects both the conformational preferences and the electronic distribution within the aromatic system.
Research into dimethylphenyl-substituted triazole compounds has revealed their importance in medicinal chemistry applications. Studies have demonstrated that compounds containing N-(2,3-dimethylphenyl) triazole carboxamide structures exhibit specific biological activities and represent valuable scaffolds for drug development. The molecular structure of these compounds, characterized by the presence of both triazole and dimethylphenyl moieties, creates opportunities for diverse intermolecular interactions that can translate into enhanced biological activity profiles.
The synthetic chemistry of 2,3-dimethylphenyl triazole derivatives has been well-established through various methodological approaches. The preparation of these compounds typically involves the condensation of appropriately substituted precursors under controlled reaction conditions. For example, compounds such as 2-(3,4-dimethylphenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide have been synthesized and characterized, demonstrating the feasibility of incorporating multiple functional groups into the triazole framework. These synthetic achievements have enabled the systematic exploration of structure-property relationships within this chemical class.
The physicochemical properties of 2,3-dimethylphenyl triazole derivatives have been studied extensively to understand their behavior in different environments. Computational analyses have provided insights into parameters such as lipophilicity (logP values around 1.39), water solubility (logSw values approximately -2.10), and molecular interactions through hydrogen bonding. These properties are crucial for understanding the potential applications and behavior of these compounds in biological systems and materials science applications.
Research Objectives and Rationale
The investigation of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol emerges from the recognition that this compound represents a unique convergence of three pharmaceutically and chemically significant structural elements. The primary research objective centers on understanding how the combination of the triazole-thiol core, thieno[2,3-b]pyridine moiety, and dimethylphenyl substituent creates synergistic effects that may enhance biological activity, improve physicochemical properties, or enable novel applications in materials science. This multifaceted structural architecture provides an opportunity to explore structure-activity relationships across multiple domains simultaneously.
The rationale for focusing on this specific compound stems from the established importance of each constituent structural element in contemporary research. Triazole-thiol derivatives have demonstrated significant potential as antimicrobial agents, with various substituted compounds showing potent inhibitory effects against both gram-positive and gram-negative bacteria. The thieno[2,3-b]pyridine component brings proven anticancer activity and phospholipase C inhibitory properties, while the dimethylphenyl substitution pattern offers opportunities for fine-tuning molecular interactions and pharmacokinetic properties. The integration of these elements in a single molecular framework represents a sophisticated approach to molecular design.
Contemporary research in heterocyclic chemistry increasingly emphasizes the development of hybrid molecules that combine multiple bioactive pharmacophores within single molecular entities. This approach, known as molecular hybridization, aims to achieve enhanced biological activity, improved selectivity, or novel mechanisms of action compared to individual structural components. The compound under investigation exemplifies this strategy by incorporating three distinct heterocyclic systems, each contributing unique properties to the overall molecular behavior. Such hybrid structures often exhibit synergistic effects that surpass the sum of their individual components.
Properties
IUPAC Name |
3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,3-dimethylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5S2/c1-9-5-3-7-12(10(9)2)22-15(20-21-17(22)23)14-13(18)11-6-4-8-19-16(11)24-14/h3-8H,18H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFFQEVOYOUATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NNC2=S)C3=C(C4=C(S3)N=CC=C4)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thieno[2,3-b]pyridine Core
The thieno[2,3-b]pyridine nucleus is generally synthesized via cyclization reactions involving 2-aminopyridine derivatives and α-haloketones or α-haloesters, followed by sulfur incorporation to form the thiophene ring. Amino substitution at the 3-position is introduced either by starting with appropriately substituted pyridine derivatives or via selective amination post-cyclization.
Formation of the 1,2,4-Triazole-3-thiol Ring
The 1,2,4-triazole-3-thiol moiety is commonly prepared by cyclization of thiosemicarbazide derivatives with suitable carboxylic acid derivatives or their activated forms (acid chlorides, esters). The thiol group at position 3 is retained through the cyclization process.
- Typical reagents: thiosemicarbazide, hydrazine hydrate, acid chlorides or esters.
- Conditions: reflux in ethanol or other polar solvents, sometimes with acidic catalysis.
Coupling of the Thieno[2,3-b]pyridine and Triazole Units
The final coupling step involves linking the 3-aminothieno[2,3-b]pyridine and the 4-(2,3-dimethylphenyl)-1,2,4-triazole-3-thiol moieties. This may be achieved by:
- Nucleophilic substitution reactions.
- Cross-coupling reactions catalyzed by transition metals (e.g., Cu, Fe catalysts).
- Condensation under reflux conditions in polar solvents.
Detailed Reaction Conditions and Yields
Based on analogous heterocyclic syntheses and available data on related compounds, the following table summarizes typical reaction conditions and yields for each key step:
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Thieno[2,3-b]pyridine synthesis | 2-Aminopyridine + α-haloketone + sulfur source | Ethanol/DMF | Reflux (~80-110°C) | 4-8 hours | 70-85 | Cyclization followed by sulfur incorporation |
| 1,2,4-Triazole-3-thiol formation | Thiosemicarbazide + acid chloride or ester | Ethanol | Reflux (~78°C) | 3-6 hours | 75-90 | Acidic catalysis may improve yield |
| Introduction of 2,3-dimethylphenyl | Condensation with 2,3-dimethylbenzaldehyde | Ethanol/AcOH | Reflux | 4-5 hours | 65-80 | Formation of substituted triazole |
| Coupling step | Nucleophilic substitution or metal-catalyzed coupling | DMF, DMSO | 80-120°C | 6-12 hours | 60-75 | Cu/Fe catalysts reported in similar reactions |
Research Findings and Analysis
Catalyst Use: Studies on related heterocyclic syntheses indicate that nano-ZnO and Cu/Fe catalysts can enhance regioselectivity and yield in cyclization and coupling reactions, respectively. For example, Girish et al. demonstrated nano-ZnO catalysis for pyrazole derivatives achieving yields up to 95%, suggesting potential for similar catalytic improvements in triazole syntheses.
Regioselectivity: The presence of bulky substituents on the phenyl ring (such as 2,3-dimethyl groups) influences regioselectivity and reactivity, often requiring optimization of reaction conditions to maintain high selectivity and yield.
Reaction Solvents: Polar aprotic solvents like DMF and DMSO are favored for coupling steps due to their ability to dissolve a wide range of heterocyclic intermediates and facilitate nucleophilic substitutions.
Thiol Stability: The 1,2,4-triazole-3-thiol moiety is sensitive to oxidation; hence, reactions are often conducted under inert atmosphere or with antioxidants to preserve the thiol functionality.
Summary Table of Preparation Methodologies
The preparation of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol involves a multi-step synthetic sequence combining heterocyclic ring formation, functional group transformations, and strategic coupling reactions. The methods rely on classical cyclization reactions for the thieno[2,3-b]pyridine and 1,2,4-triazole cores, with careful introduction of substituents to maintain regioselectivity and yield. Catalytic enhancements and solvent optimization play critical roles in improving efficiency. This synthesis is supported by extensive research on related heterocyclic compounds and their preparation methodologies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can undergo various substitution reactions to form amides, sulfonamides, or other derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, sulfonyl chlorides.
Cyclization Conditions: Acidic or basic conditions, often with heat.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Amines: Formed from the reduction of nitro groups.
Amides and Sulfonamides: Formed from the substitution reactions of the amino group.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in anticancer research. The triazole moiety has been recognized for its ability to inhibit various cancer cell lines. Studies have demonstrated that derivatives of triazoles exhibit potent cytotoxic effects against different types of tumors. For instance, compounds similar to 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity. Research indicates that triazole derivatives can effectively inhibit the growth of various bacterial and fungal strains. The mechanism often involves the disruption of cell membrane integrity and interference with nucleic acid synthesis. For example, studies have reported that similar compounds can act against resistant strains of bacteria and fungi by targeting specific enzymes crucial for their survival .
Enzyme Inhibition
Another significant application lies in enzyme inhibition, particularly in the context of tyrosinase inhibition. Tyrosinase is an enzyme involved in melanin production and is a target for treating hyperpigmentation disorders. The compound has been evaluated for its ability to inhibit tyrosinase activity, with promising results indicating potential use in cosmetic formulations aimed at skin lightening .
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. Research focusing on neurodegenerative diseases has highlighted the potential for triazole derivatives to mitigate oxidative stress and inflammation in neuronal cells. This suggests a possible application in treating conditions such as Alzheimer's disease and Parkinson's disease .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that include the formation of the triazole ring followed by functionalization with various substituents to enhance biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy and minimizing toxicity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituents on the triazole ring or the fused heterocyclic system. Below is a comparative analysis based on substituent effects, biological activity, and physicochemical properties.
Table 1: Structural and Molecular Comparison
Key Comparative Findings
Substituent Effects on Bioactivity The 2,3-dimethylphenyl substituent in the target compound provides a balance of lipophilicity and steric bulk, which may enhance membrane permeability compared to the more polar tetrahydrofuran-2-ylmethyl derivative . Schiff base derivatives (e.g., 4-((3-methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol) exhibit notable anticancer activity when complexed with transition metals (e.g., Cu²⁺, Zn²⁺), showing moderate to significant inhibition of MCF-7 and Hep-G2 cancer cell lines .
Physicochemical Properties Allyl-substituted analogs (e.g., 4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol) have lower molecular weights (~289 g/mol) and may exhibit faster metabolic clearance compared to bulkier derivatives .
Synthetic Accessibility Derivatives with 2-furylmethyl or 4-phenoxybenzylidene groups (e.g., 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol) are synthesized via condensation reactions in ethanol with glacial acetic acid, a method adaptable to the target compound’s synthesis .
Biological Potential Anti-swim stress activity has been reported for triazole-thiols with 3,4-difluorophenyl substituents, surpassing the efficacy of Riboksyn (a reference drug), suggesting that halogenated analogs of the target compound may warrant further study .
Biological Activity
5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C17H15N5S2
- Molecular Weight : 353.46 g/mol
- CAS Number : 1114597-36-2
The compound features a triazole ring and a thiol group, which are known to play crucial roles in biological interactions. The triazole moiety is often associated with antifungal and anticancer properties due to its ability to inhibit specific enzymes involved in cell proliferation and metabolism.
Anticancer Activity
Research indicates that derivatives of triazole-thiones exhibit notable anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines including colon carcinoma (HCT-116) and breast cancer (T47D) with IC50 values ranging from 6.2 μM to 43.4 μM .
Table 1: Anticancer Efficacy of Related Compounds
| Compound Name | Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound A | HCT-116 | 6.2 |
| Compound B | T47D | 27.3 |
| Compound C | MCF-7 | 43.4 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies have indicated that similar triazole derivatives possess antibacterial activity against a range of pathogens. For example, benzothioate derivatives have demonstrated significant antibacterial effects compared to standard treatments .
Study 1: In Vitro Evaluation
In a study evaluating the biological activity of various triazole derivatives, it was found that compounds with a similar structure to the target compound inhibited cell growth in vitro. The study highlighted the importance of the thiol group in enhancing biological activity against specific cancer types .
Study 2: Structure-Activity Relationship
A detailed analysis of structure-activity relationships (SAR) showed that modifications at the 2-position of the thieno-pyridine moiety significantly influenced the anticancer activity of the compounds tested. This suggests that further optimization could enhance the therapeutic efficacy of this compound .
Q & A
Q. What are the standard synthetic routes for preparing 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol?
The synthesis typically involves multi-step condensation reactions. For example, derivatives of 1,2,4-triazole-3-thiol are synthesized via cyclization of thiosemicarbazides under alkaline conditions, followed by functionalization with heterocyclic amines or aryl groups. Optimal conditions (e.g., solvent, temperature, and reaction time) are critical: highlights the use of methanol as a solvent and reflux conditions for similar triazole-thiol derivatives. Characterization involves elemental analysis, ¹H-NMR, and LC-MS to confirm structure and purity .
Q. How should researchers handle this compound safely in laboratory settings?
The compound exhibits acute toxicity (oral, Category 4), skin irritation (Category 2), and severe eye damage (Category 1). Required safety measures include:
- PPE : Nitrile gloves, lab coats, and full-face respirators (N100/P3 filters) for aerosol protection .
- Ventilation : Use fume hoods to minimize inhalation risks .
- Emergency protocols : Immediate skin decontamination with soap/water and eye rinsing for 15+ minutes with saline . Safety data for analogous compounds (e.g., 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol) should be extrapolated cautiously due to structural differences .
Q. What analytical techniques are recommended for characterizing this compound?
- Structural confirmation : ¹H-NMR (for proton environments), LC-MS (molecular weight verification), and elemental analysis (C, H, N, S content) .
- Purity assessment : HPLC or TLC with UV detection, particularly for identifying byproducts from multi-step syntheses .
Advanced Research Questions
Q. How can synthetic yields be optimized for S-alkyl derivatives of this compound?
Yield optimization involves:
- Alkylation conditions : Use of alkyl halides in DMF at 60–80°C for 6–12 hours .
- Catalyst screening : Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency for S-alkylation .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves closely related derivatives .
Q. What strategies are used to predict the biological activity of this compound?
- Computational modeling : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like α-amylase or bacterial enzymes .
- ADME analysis : SwissADME predicts pharmacokinetic properties (e.g., bioavailability, BBB permeability) .
- PASS Online : Predicts antimicrobial, antiviral, or enzyme-inhibitory potential based on structural motifs .
Q. How do researchers address contradictions in reported synthesis protocols for triazole-thiol derivatives?
Discrepancies in reaction conditions (e.g., solvent polarity, temperature) are resolved via:
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., time, solvent) to identify optimal conditions .
- Byproduct analysis : LC-MS/MS identifies side products (e.g., disulfides from thiol oxidation) that reduce yields .
Q. What methods are employed to study the compound’s physical properties (e.g., solubility, stability)?
- Solubility profiling : Shake-flask method in buffers (pH 1–12) and solvents (DMSO, ethanol) .
- Thermal stability : TGA/DSC determines decomposition temperatures (critical for storage and formulation) .
- Hydrolytic stability : Incubation in simulated gastric/intestinal fluids (USP methods) assesses degradation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
